molecular formula C11H14FNO2 B15235526 3-(1-Aminobutyl)-4-fluorobenzoicacidhcl

3-(1-Aminobutyl)-4-fluorobenzoicacidhcl

Cat. No.: B15235526
M. Wt: 211.23 g/mol
InChI Key: QNPATBVCJDAACW-UHFFFAOYSA-N
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Description

3-(1-Aminobutyl)-4-fluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C11H14FNO2·HCl It is a derivative of benzoic acid, featuring an amino group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutyl)-4-fluorobenzoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 1-aminobutane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

    Purification: The resulting product is purified through recrystallization or other purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Aminobutyl)-4-fluorobenzoic acid hydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as chromatography, may be employed to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutyl)-4-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(1-Aminobutyl)-4-fluorobenzoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutyl)-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: A simpler analog without the amino group.

    3-(1-Aminobutyl)benzoic acid: Lacks the fluorine atom.

    4-Aminobenzoic acid: Contains an amino group but no fluorine.

Uniqueness

3-(1-Aminobutyl)-4-fluorobenzoic acid hydrochloride is unique due to the presence of both the amino group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential for various applications compared to its simpler analogs.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

3-(1-aminobutyl)-4-fluorobenzoic acid

InChI

InChI=1S/C11H14FNO2/c1-2-3-10(13)8-6-7(11(14)15)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3,(H,14,15)

InChI Key

QNPATBVCJDAACW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)C(=O)O)F)N

Origin of Product

United States

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